N-(2,6-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its white crystalline powder form and stability at room temperature. It has limited solubility in water but can dissolve in certain organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with pyridine-2-carboxylic acid anhydride under suitable conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mechanism of Action
The mechanism of action of N4-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In the case of its insecticidal activity, it disrupts the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-picolinamide
- Mepivacaine impurity C
- Bupivacaine impurity A
Uniqueness
N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features and the presence of both isoxazole and pyridine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-9-6-5-7-10(2)15(9)19-16(21)13-8-11(3)18-17-14(13)12(4)20-22-17/h5-8H,1-4H3,(H,19,21) |
InChI Key |
UZHQYRXAWRZWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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